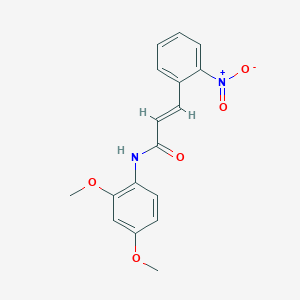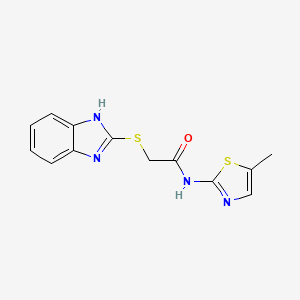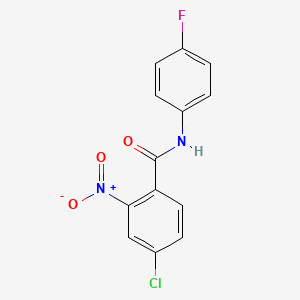
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAPA is a member of the acrylamide family of compounds, which are widely used in the chemical industry for their ability to polymerize and form strong, stable bonds.
Mecanismo De Acción
The exact mechanism of action of DMAPA is not fully understood, but it is believed to interact with cellular targets involved in cell growth and proliferation. DMAPA has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which could explain its potential anticancer activity.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMAPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that DMAPA can reduce tumor growth in animal models of cancer, although further research is needed to determine its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAPA is its versatility as a chemical compound, which allows it to be used in a variety of lab experiments and applications. However, DMAPA is also known to be highly reactive and can pose safety hazards if not handled properly. Additionally, the high cost of DMAPA can be a limitation for some research applications.
Direcciones Futuras
There are many potential future directions for research on DMAPA, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent for cancer and other diseases. Other areas of interest include the study of DMAPA's interactions with proteins and enzymes, as well as its potential applications in materials science and nanotechnology.
In conclusion, DMAPA is a versatile and promising chemical compound that has been extensively studied for its potential applications in scientific research. While much remains to be learned about its mechanisms of action and potential therapeutic uses, the ongoing research on DMAPA holds great promise for the future of scientific discovery and innovation.
Métodos De Síntesis
DMAPA can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of an acid catalyst. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2,4-dimethoxyphenyl isocyanate with 2-nitrobenzyl alcohol.
Aplicaciones Científicas De Investigación
DMAPA has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DMAPA has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. In materials science, DMAPA has been used as a monomer for the synthesis of novel polymers with unique properties, such as high thermal stability and electrical conductivity. In biochemistry, DMAPA has been studied for its interactions with proteins and enzymes, which could provide insights into the mechanisms of enzyme catalysis and protein folding.
Propiedades
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-8-9-14(16(11-13)24-2)18-17(20)10-7-12-5-3-4-6-15(12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKTWRWHYQRPC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)





![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

